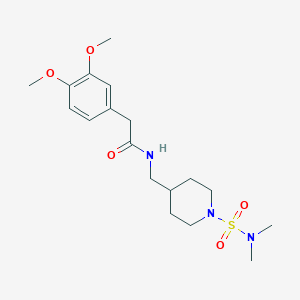![molecular formula C28H30N4O3S2 B2826078 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 923088-23-7](/img/structure/B2826078.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C28H30N4O3S2 and its molecular weight is 534.69. The purity is usually 95%.
BenchChem offers high-quality N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Novel Soluble Fluorinated Polyamides
Research by Liu et al. (2013) highlights the synthesis of a new diamine containing pyridine, used in the preparation of fluorinated polyamides with pyridine and sulfone moieties. These polyamides display high glass transition temperatures, significant heat resistance, and the ability to form strong, transparent films. They also exhibit low dielectric constants, low moisture absorption, and high transparency, making them potentially useful in electronic and optical applications (Liu et al., 2013).
Investigation of Antimalarial Sulfonamides as COVID-19 Drug
Fahim and Ismael (2021) conducted a study on the reactivity of N-(phenylsulfonyl)acetamide derivatives, examining their antimalarial activity and ADMET properties. The study indicates the potential of these compounds as antimalarial agents and their possible application in COVID-19 treatment, demonstrating the versatility of sulfonamide-based compounds in pharmaceutical research (Fahim & Ismael, 2021).
Preparation and Characterization of Aromatic Polyamides
Hsiao and Huang (1997) detailed the synthesis of aromatic polyamides using ether-sulfone-dicarboxylic acids. These polyamides exhibit high solubility in polar solvents, making them suitable for applications requiring robust and versatile polymeric materials (Hsiao & Huang, 1997).
Design, Synthesis, and Structure–Activity Relationships of Novel ALS Inhibitors
Ren et al. (2000) explored the synthesis of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and their herbicidal activities, demonstrating the agricultural applications of such compounds. The research contributes to the understanding of structure-activity relationships in the development of more effective herbicides (Ren et al., 2000).
Synthesis and Antiproliferative Activity of N,N-dimethylbenzenesulfonamide Derivatives
Bashandy et al. (2014) synthesized novel compounds bearing a N,N-dimethylbenzenesulfonamide moiety, evaluating their antiproliferative activity against breast cancer cell lines. This research provides insight into the potential use of these compounds in cancer treatment (Bashandy et al., 2014).
Propiedades
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3S2/c1-19-7-6-16-31(17-19)37(34,35)24-13-11-22(12-14-24)27(33)32(18-23-8-4-5-15-29-23)28-30-25-20(2)9-10-21(3)26(25)36-28/h4-5,8-15,19H,6-7,16-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUIEXGACBXKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=CC(=C5S4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

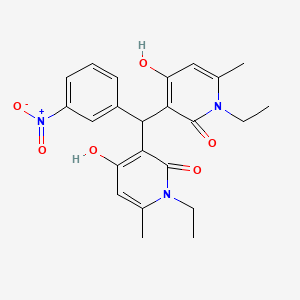
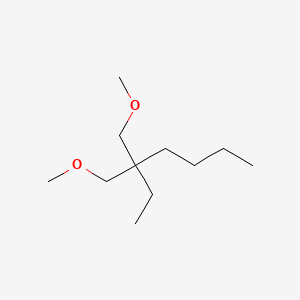
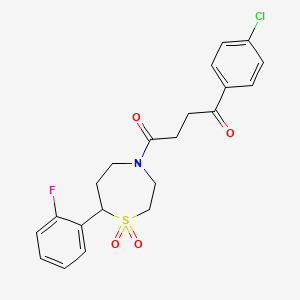

![2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2826004.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826005.png)
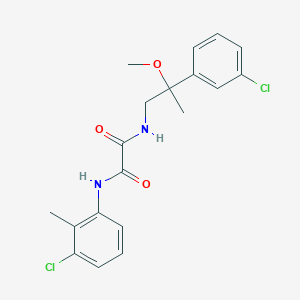
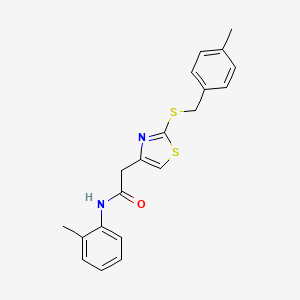
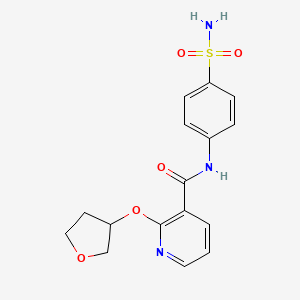
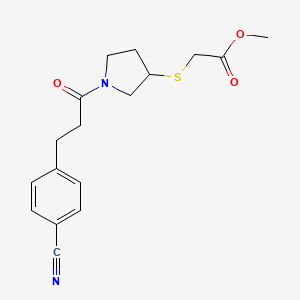
![Methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2826013.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2826016.png)
